8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid

Übersicht

Beschreibung

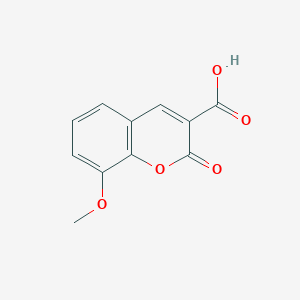

8-methoxy-2-oxo-2H-chromene-3-carboxylic acid is a chemical compound belonging to the class of coumarins. It has the molecular formula C11H8O5 and a molecular weight of 220.18 g/mol . This compound is known for its unique structure, which includes a chromene ring system with a methoxy group at the 8th position and a carboxylic acid group at the 3rd position .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

8-methoxy-2-oxo-2H-chromene-3-carboxylic acid can be synthesized through various chemical reactions. One common method involves the reaction of 8-methoxy-2-oxo-2H-chromene with a suitable carboxylating agent under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Analyse Chemischer Reaktionen

Reaktionstypen

8-Methoxy-2-oxo-2H-chromen-3-carbonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden, abhängig von den verwendeten Reagenzien und Bedingungen.

Reduktion: Reduktionsreaktionen können den Chromenring oder die Carbonsäuregruppe verändern.

Substitution: Substitutionsreaktionen können an der Methoxygruppe oder an anderen Positionen am Chromenring auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Verschiedene Halogenierungsmittel und Nukleophile können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation verschiedene carboxylierte oder hydroxylierte Derivate ergeben, während die Reduktion Alkohole oder andere reduzierte Formen der Verbindung erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that derivatives of coumarin compounds, including 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid, exhibit potential anticancer properties. A study highlighted its selective inhibition of histone deacetylases (HDACs), which are crucial in cancer progression. The compound was shown to induce apoptosis in cancer cell lines such as HeLa with an IC50 value of approximately 9.43 μM .

2. Antimicrobial Properties

Coumarin derivatives have been investigated for their antimicrobial activity. The structure of this compound allows for interactions with microbial enzymes, potentially leading to the development of new antibiotics .

Photochemical Applications

1. Photoinitiators in Polymer Chemistry

this compound serves as a photoinitiator in the synthesis of polymers. Its ability to absorb UV light and initiate radical polymerization makes it valuable in manufacturing processes that require light-sensitive materials .

2. Fluorescent Probes

The compound has been utilized in the design of fluorescent probes for biological imaging. Its fluorescence properties enable it to be used in tracking cellular processes and studying enzyme activities, particularly in the context of HDAC inhibition .

Synthesis and Chemical Reactions

1. Synthetic Intermediate

As a versatile synthetic intermediate, this compound is employed in the synthesis of various organic compounds. It can undergo reactions such as esterification and amidation, facilitating the creation of more complex molecular architectures .

2. Green Chemistry Approaches

Recent studies have adopted green chemistry principles to synthesize coumarin derivatives, including this compound. These methods aim to minimize environmental impact while maximizing yield and efficiency .

Case Study 1: Anticancer Activity Assessment

In a comparative study on various coumarin derivatives, this compound was found to exhibit significant cytotoxicity against multiple cancer cell lines. The study utilized flow cytometry to analyze apoptosis rates, confirming its potential as an anticancer agent .

Case Study 2: Photoinitiator Efficiency

A recent investigation into the efficiency of various photoinitiators revealed that formulations containing this compound showed improved polymerization rates under UV light compared to traditional initiators. This finding supports its application in industrial settings where rapid curing is essential .

Wirkmechanismus

The mechanism of action of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation or cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological context and application .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Cumarin: Eine Stammverbindung mit einer ähnlichen Chromenringstruktur, aber ohne die Methoxy- und Carbonsäuregruppen.

7-Hydroxycumarin: Ein Derivat mit einer Hydroxylgruppe an der 7. Position.

4-Methylumbelliferon: Ein Cumarinderivat mit einer Methylgruppe an der 4. Position und einer Hydroxylgruppe an der 7. Position.

Einzigartigkeit

8-Methoxy-2-oxo-2H-chromen-3-carbonsäure ist einzigartig aufgrund ihres spezifischen Substitutionsschemas, das ihr besondere chemische und biologische Eigenschaften verleiht.

Biologische Aktivität

8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 220.18 g/mol. The compound features a chromene core, characterized by a methoxy group at the 8-position and a carboxylic acid group at the 3-position, which are crucial for its biological activity.

Biological Activity Overview

Research has highlighted several key biological activities associated with this compound:

- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. Its efficacy is attributed to the ability to disrupt bacterial cell membranes and inhibit enzyme activity essential for bacterial survival .

- Antioxidant Properties : The compound has demonstrated significant antioxidant effects, scavenging free radicals and reducing oxidative stress in cellular models. This property is vital for protecting cells from damage and has implications in aging and chronic diseases .

- Anticancer Potential : In vitro studies have indicated that this compound can inhibit the proliferation of cancer cell lines, including breast and prostate cancer cells. The mechanism involves modulation of cell cycle regulators and induction of apoptosis .

- Anti-inflammatory Effects : The compound has been found to reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes such as COX-2, making it a candidate for treating inflammatory diseases .

The biological activity of this compound is mediated through various mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, contributing to its anticancer and anti-inflammatory effects .

- Gene Expression Modulation : The compound has been shown to influence gene expression related to cell proliferation and apoptosis, particularly through interactions with cyclin-dependent kinases and tumor suppressor genes .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Coumarin | Basic chromene structure | Lacks additional functional groups; primarily known for fluorescence |

| 7-Hydroxycoumarin | Hydroxyl group at the 7th position | Exhibits different biological activities |

| 4-Methylumbelliferone | Methyl group at the 4th position | Known for specific fluorescent properties |

| 8-Methoxy-coumarin | Methoxy group at the 8th position | Primarily studied for its fluorescent characteristics |

Case Studies

- Anticancer Activity Study : A study evaluated the effects of this compound on human breast cancer cell lines (MDA-MB-231). The results indicated a significant reduction in cell viability at concentrations above 10 μM, with associated increases in p21 expression, suggesting a role in cell cycle arrest .

- Antioxidant Efficacy Assessment : An experimental model using human fibroblast cells treated with hydrogen peroxide showed that pre-treatment with the compound led to reduced oxidative damage markers, demonstrating its potential as a protective agent against oxidative stress .

Eigenschaften

IUPAC Name |

8-methoxy-2-oxochromene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O5/c1-15-8-4-2-3-6-5-7(10(12)13)11(14)16-9(6)8/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFAPWVZFUHJZIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30283980 | |

| Record name | 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30283980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2555-20-6 | |

| Record name | 3-Carboxy-8-methoxycoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002555206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2555-20-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34647 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30283980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-CARBOXY-8-METHOXYCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GK9E9M6VR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.